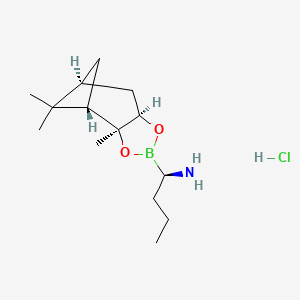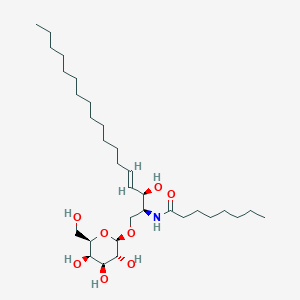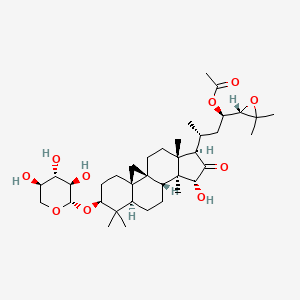
(R)-BoroAbu-(+)-Pinanediol-hydrochloride
Übersicht
Beschreibung
(R)-BoroAbu-(+)-Pinanediol-hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and catalysis. This compound is a chiral boron reagent that has been extensively studied for its ability to catalyze enantioselective reactions. In
Wirkmechanismus
The mechanism of action of (R)-BoroAbu-(+)-Pinanediol-hydrochloride involves the formation of a boronate complex with the substrate. This complex then undergoes a series of reactions, leading to the formation of the desired product with high enantioselectivity. The exact mechanism of action is still under investigation, and further studies are required to fully understand the catalytic activity of (R)-BoroAbu-(+)-Pinanediol-hydrochloride.
Biochemical and Physiological Effects:
(R)-BoroAbu-(+)-Pinanediol-hydrochloride has no direct biochemical or physiological effects. However, its potential applications in pharmaceuticals and organic synthesis may have significant implications for drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (R)-BoroAbu-(+)-Pinanediol-hydrochloride is its ability to catalyze a range of enantioselective reactions with high yields and excellent enantioselectivity. Moreover, this compound is relatively easy to synthesize and handle, making it a popular choice for organic synthesis and catalysis. However, one of the limitations of (R)-BoroAbu-(+)-Pinanediol-hydrochloride is its high cost, which may limit its use in large-scale applications.
Zukünftige Richtungen
The potential applications of (R)-BoroAbu-(+)-Pinanediol-hydrochloride are vast, and further research is required to fully understand its catalytic activity and potential applications. Some of the future directions for research on (R)-BoroAbu-(+)-Pinanediol-hydrochloride include:
1. Exploring the use of (R)-BoroAbu-(+)-Pinanediol-hydrochloride in the synthesis of novel pharmaceuticals and natural products.
2. Investigating the mechanism of action of (R)-BoroAbu-(+)-Pinanediol-hydrochloride to gain a deeper understanding of its catalytic activity.
3. Developing new synthesis methods for (R)-BoroAbu-(+)-Pinanediol-hydrochloride to reduce its cost and increase its availability.
4. Exploring the use of (R)-BoroAbu-(+)-Pinanediol-hydrochloride in other fields, such as materials science and nanotechnology.
In conclusion, (R)-BoroAbu-(+)-Pinanediol-hydrochloride is a promising compound with significant potential applications in various fields. Its ability to catalyze enantioselective reactions with high yields and excellent enantioselectivity makes it a popular choice for organic synthesis and catalysis. Further research is required to fully understand its catalytic activity and potential applications.
Wissenschaftliche Forschungsanwendungen
(R)-BoroAbu-(+)-Pinanediol-hydrochloride has been widely used in various scientific research applications, including organic synthesis, catalysis, and pharmaceuticals. This compound has been reported to catalyze a range of enantioselective reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. Moreover, (R)-BoroAbu-(+)-Pinanediol-hydrochloride has been used as a chiral auxiliary in the synthesis of various natural products and pharmaceuticals.
Eigenschaften
IUPAC Name |
(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;/h9-12H,5-8,16H2,1-4H3;1H/t9-,10-,11+,12-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSDGUVNRZTCNG-AKDYBRCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CCC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719322 | |
| Record name | (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-BoroAbu-(+)-Pinanediol-hydrochloride | |
CAS RN |
319009-92-2 | |
| Record name | (1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1506723.png)


